7-(2-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with a piperidine ring and substituted with phenyl and chlorophenyl groups.
Preparation Methods
The synthesis of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Substitution Reactions: The pyrrolo[2,3-d]pyrimidine core is then subjected to substitution reactions to introduce the phenyl and chlorophenyl groups.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which is achieved through cyclization reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are oxidized derivatives of the pyrrolo[2,3-d]pyrimidine core.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the pyrimidine ring or the phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, showing promise in the treatment of cancer.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting tyrosine kinases and cyclin-dependent kinases.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions and molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. The compound’s antiproliferative effects are primarily due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is unique compared to other pyrrolo[2,3-d]pyrimidine derivatives due to its specific substitution pattern and the presence of the piperidine ring. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit similar biological activities, such as antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These derivatives are known for their tyrosine kinase inhibitory activity and potential as anticancer agents.
Pyrimidino[4,5-d][1,3]oxazine Derivatives: These compounds are studied for their diverse biological activities, including anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C24H23ClN4 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23ClN4/c1-17-11-13-28(14-12-17)23-22-19(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)21-10-6-5-9-20(21)25/h2-10,15-17H,11-14H2,1H3 |
InChI Key |
XQIGEOMUONJGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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